molecular formula C20H24N4O3S B11293091 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11293091
M. Wt: 400.5 g/mol
InChI Key: POKHCSIDGYQEBH-UHFFFAOYSA-N
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Description

5-Amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolidinone core substituted with a thiazole ring and morpholine moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H24N4O3S/c1-26-15-4-2-14(3-5-15)16-13-28-20(22-16)18-17(25)12-24(19(18)21)7-6-23-8-10-27-11-9-23/h2-5,13,21,25H,6-12H2,1H3

InChI Key

POKHCSIDGYQEBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCOCC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactionsThe final step often involves cyclization to form the pyrrolone ring under controlled conditions, such as using specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) in may reduce electron density on the thiazole, affecting binding interactions compared to the methoxy group (electron-donating) in the target compound.
  • Morpholine vs. Aryl Groups : The morpholin-4-ylethyl chain in the target compound enhances solubility and may interact with polar residues in biological targets compared to aryl groups .

Antifungal Activity

Pyrrolidinone derivatives with thiazole substituents have shown antifungal activity. For example:

  • Compound 13 (from ): MIC = 256 µg/mL against Colletotrichum musae .
  • Compound 14 : MIC = 64 µg/mL (same pathogen) .
  • Compound 17 : MIC = 128 µg/mL .

The morpholine’s oxygen atoms may improve membrane penetration or target binding compared to halogenated aryl groups .

Antimicrobial and Receptor Interactions

  • Pyrrolidinone-thiazole hybrids (e.g., ) exhibit broad-spectrum antibacterial activity, likely due to thiazole’s ability to disrupt microbial cell walls .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Morpholine rings are prone to oxidation, which may shorten half-life compared to halogenated analogs .

Biological Activity

Overview

The compound 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring, a pyrrolone structure, and a morpholine moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, and its structure includes:

  • Thiazole Ring : Known for its role in various biological activities.
  • Pyrrolone Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity and potential interactions with cellular membranes.
  • Morpholine Moiety : Imparts flexibility and potential for binding to various receptors.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit significant antitumor effects. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Protein Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific protein kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases play critical roles in cell cycle regulation and signal transduction pathways. The IC50 values for related thiazole compounds have been reported in the nanomolar range, suggesting strong inhibitory potential .
  • Neuroprotective Effects : Some studies have indicated that similar compounds exhibit neuroprotective properties in models of cerebral ischemia. For example, related compounds significantly prolonged survival times in animal models subjected to acute cerebral ischemia, indicating potential therapeutic applications for neurological disorders .
  • Anti-inflammatory Properties : Thiazole derivatives have been recognized for their anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways and cytokine release.

The mechanism of action of the compound likely involves:

  • Enzyme Interaction : The thiazole ring and amino group can interact with enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : By inhibiting specific kinases, the compound may alter signaling pathways crucial for cell survival and proliferation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiazole ring via Hantzsch thiazole synthesis.
  • Introduction of the methoxyphenyl group through electrophilic aromatic substitution.
  • Attachment of the morpholine moiety via nucleophilic substitution reactions.

The structure-activity relationship (SAR) studies indicate that modifications to either the thiazole or pyrrolone rings can significantly impact biological activity. For instance, variations in substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesDifferences
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-oneLacks amino groupAlters reactivity
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-y]-1-(2-oxo-2H-chromen -6-y)-1,2-dihydro -3H-pyrrol -2-oneDifferent carbonyl positionChanges chemical properties
2-amino -5-(4-methoxyphenyl) -1,3,4-thiadiazoleShares methoxyphenyl groupDifferent heterocyclic structure

Case Studies

Recent investigations into similar thiazole-based compounds have shown their efficacy against various cancer types and neurological disorders. For example:

  • A study reported that a series of thiazolidinones demonstrated potent inhibition against DYRK1A with IC50 values as low as 0.028 μM .
  • Another research highlighted the neuroprotective effects of thiazole derivatives in models of ischemic injury .

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